molecular formula C18H16O8 B1232204 2-(3,4-Dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxy-4H-chromen-4-one CAS No. 99499-83-9

2-(3,4-Dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxy-4H-chromen-4-one

Cat. No.: B1232204
CAS No.: 99499-83-9
M. Wt: 360.3 g/mol
InChI Key: CZPFBNZMODZHIK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxy-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate phenolic compounds under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The intermediate products are then subjected to cyclization reactions to form the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxy-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of natural product-based dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different biological activity.

    3,4-Dimethoxyphenol: Shares the dimethoxyphenyl moiety but lacks the chromenone structure.

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Contains similar methoxy groups but has a different core structure.

Uniqueness

2-(3,4-Dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxy-4H-chromen-4-one is unique due to its combination of methoxy and hydroxy groups on the chromenone core, which contributes to its diverse biological activities and potential therapeutic applications.

Properties

CAS No.

99499-83-9

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxychromen-4-one

InChI

InChI=1S/C18H16O8/c1-23-9-5-4-8(6-10(9)24-2)18-17(22)16(21)13-11(26-18)7-12(25-3)14(19)15(13)20/h4-7,19-20,22H,1-3H3

InChI Key

CZPFBNZMODZHIK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)O)OC

Key on ui other cas no.

99499-83-9

Synonyms

3',5,6-TH-TMF
3',5,6-trihydroxy-3,4',7-trimethoxyflavone
3,5,6-trihydroxy-3',4',7'-trimethoxyflavone
THTMOF

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxy-4H-chromen-4-one
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxy-4H-chromen-4-one
Reactant of Route 3
2-(3,4-Dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxy-4H-chromen-4-one
Reactant of Route 4
2-(3,4-Dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxy-4H-chromen-4-one
Reactant of Route 5
2-(3,4-Dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxy-4H-chromen-4-one
Reactant of Route 6
2-(3,4-Dimethoxyphenyl)-3,5,6-trihydroxy-7-methoxy-4H-chromen-4-one

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